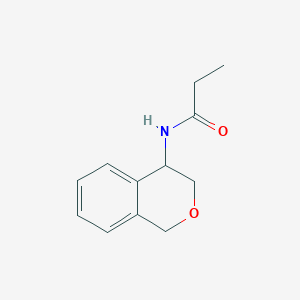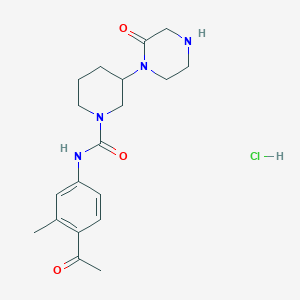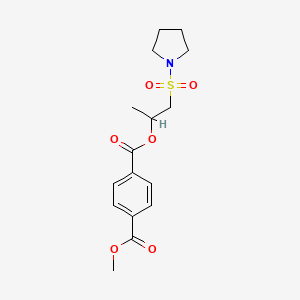![molecular formula C16H25NO3 B7429687 3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid, commonly known as MBPEP, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders.
Applications De Recherche Scientifique
MBPEP has been extensively studied for its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders. In preclinical studies, MBPEP has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models.
Mécanisme D'action
MBPEP acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and addiction. By blocking the activity of dopamine at D3 receptors, MBPEP reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction. It also modulates the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects in animal models. It reduces the release of dopamine in the brain, which is thought to contribute to its anti-addictive effects. It also modulates the activity of other neurotransmitters, including glutamate and GABA, which are involved in cognitive function and mood regulation. In addition, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBPEP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. It also has good bioavailability and can be administered orally, which makes it suitable for use in animal models. However, one of the limitations of MBPEP is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, its long-term safety and efficacy in humans have not yet been established.
Orientations Futures
There are several future directions for research on MBPEP. One area of interest is its potential use in treating other neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its mechanism of action, which is not yet fully understood. Further research is needed to elucidate the molecular pathways involved in its therapeutic effects. Additionally, the development of more potent and selective D3 receptor antagonists may improve the efficacy and safety of this class of compounds.
Méthodes De Synthèse
The synthesis of MBPEP involves the reaction of 3-(2-bromoacetyl)propionic acid with 4-(3-methylbutoxy)phenethylamine in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MBPEP. The yield of the synthesis method is reported to be around 50%.
Propriétés
IUPAC Name |
3-[1-[4-(3-methylbutoxy)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(2)9-11-20-15-6-4-14(5-7-15)13(3)17-10-8-16(18)19/h4-7,12-13,17H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQWPNKNCCUEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)


![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)


![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
